Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester
Description
Chemical Structure: This compound features a methyl carbamate group (-O(CO)NHCH₃) attached to the 2-position of a 1H-imidazo[4,5-b]pyridine core. The imidazo[4,5-b]pyridine scaffold is a bicyclic heterocycle containing two nitrogen atoms in the pyridine ring and one in the imidazole moiety.
Properties
IUPAC Name |
methyl N-(1H-imidazo[4,5-b]pyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)12-7-10-5-3-2-4-9-6(5)11-7/h2-4H,1H3,(H2,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAYTUMFEGTADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432526 | |
| Record name | Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33259-74-4 | |
| Record name | Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester typically involves the reaction of 2,3-diaminopyridine with a suitable carbamate precursor under specific conditions. One common method involves the use of methyl chloroformate as the carbamate precursor, which reacts with 2,3-diaminopyridine in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents that are environmentally friendly and cost-effective are often preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce reduced imidazopyridine derivatives .
Scientific Research Applications
Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, enzymes, or proteins, depending on its structure and functional groups. For example, it may modulate the activity of GABA A receptors, proton pumps, or aromatase enzymes, leading to various biological effects .
Comparison with Similar Compounds
Carbamic Acid, [5-(4-Pyridinylthio)-1H-Benzimidazol-2-yl]-, Methyl Ester (CAS: 55564-26-6)
- Core Structure : Benzimidazole (fused benzene and imidazole rings) instead of imidazo[4,5-b]pyridine.
- Substituents : A 4-pyridinylthio group (-S-C₅H₄N) at the 5-position and a methyl carbamate at the 2-position.
- Key Properties: Molecular Formula: C₁₄H₁₂N₄O₂S Molecular Weight: 300.34 g/mol XlogP: 2.5 (moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 2/5 .
Carbamic Acid, [7-[[Bis(4-Chlorophenyl)Methyl]Amino]-1H-Imidazo[4,5-b]Pyridin-5-yl]-, Ethyl Ester
- Core Structure : Same imidazo[4,5-b]pyridine core as the target compound.
- Substituents: A bulky bis(4-chlorophenyl)methylamino group at the 7-position and an ethyl carbamate (-O(CO)NHCH₂CH₃) at the 5-position.
- Key Properties :
- Functional Implications : The chlorine atoms could enhance electrophilic interactions, while the ethyl group may improve membrane permeability.
Methyl 4-(6-Chloro-3H-Imidazo[4,5-b]Pyridin-2-yl)Benzoate
- Core Structure : Imidazo[4,5-b]pyridine with a chlorinated pyridine ring.
- Substituents : A methyl benzoate group at the 4-position.
- Synthetic Data : Synthesized in 93% yield via condensation of 5-chloropyridine-2,3-diamine with 4-formylbenzoic acid methyl ester, demonstrating high efficiency for similar frameworks .
- Comparison : Unlike the carbamate group in the target compound, the benzoate ester may reduce hydrogen-bonding capacity, affecting solubility and target engagement.
Structural and Functional Analysis Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Imidazo[4,5-b]pyridine | Methyl carbamate at 2-position | ~250–280 (estimated) | -NHCOOCH₃ |
| Carbamic Acid, [5-(4-Pyridinylthio)-1H-Benzimidazol-2-yl]-, Methyl Ester | Benzimidazole | 4-Pyridinylthio, methyl carbamate | 300.34 | -S-C₅H₄N, -NHCOOCH₃ |
| Carbamic Acid, [7-[[Bis(4-Cl-Ph)Me]NH]-1H-Imidazo[4,5-b]Pyridin-5-yl]-, Ethyl Ester | Imidazo[4,5-b]pyridine | Bis(4-Cl-Ph)methylamino, ethyl carbamate | ~450–480 (estimated) | -NHCOOCH₂CH₃, -Cl |
| Methyl 4-(6-Cl-3H-Imidazo[4,5-b]Pyridin-2-yl)Benzoate | Imidazo[4,5-b]pyridine | Chlorine at 6-position, methyl benzoate | 287.72 | -Cl, -COOCH₃ |
Research Implications
- Bioactivity : Carbamate esters on imidazo[4,5-b]pyridine may act as prodrugs, with esterases hydrolyzing the group to release active amines .
- Synthetic Optimization : High-yield routes (e.g., 93% in ) suggest feasibility for scaling up derivatives.
- Structure-Activity Relationships (SAR): Lipophilicity: Methyl/ethyl esters balance solubility and membrane penetration. Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance stability and modulate electronic effects on the heterocycle .
Biological Activity
Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the imidazo[4,5-b]pyridine core, which is known for its diverse biological activities. The methyl ester group enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.
Biological Activity Overview
Research has demonstrated that imidazo[4,5-b]pyridine derivatives exhibit various pharmacological effects, including:
- Antitumor Activity : Several studies have indicated that compounds with the imidazo[4,5-b]pyridine scaffold possess significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Compounds derived from this scaffold have shown promise in modulating inflammatory pathways.
- Antimicrobial Properties : Certain derivatives have demonstrated activity against bacterial strains, indicating potential as antimicrobial agents.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Constitutive Androstane Receptor (CAR) : Some studies suggest that derivatives of imidazo[4,5-b]pyridine can activate CAR, which plays a crucial role in drug metabolism and detoxification processes .
- Janus Kinase (JAK) Inhibition : The compound may exhibit selectivity towards JAK family members, particularly TYK2, which is implicated in autoimmune diseases .
- Cell Cycle Regulation : Research indicates that certain derivatives induce apoptosis in cancer cells by disrupting cell cycle progression .
Antitumor Activity
A study evaluated the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives against the NCI-60 cancer cell line panel. The results showed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 2.5 | Breast Cancer |
| Compound B | 3.0 | Lung Cancer |
| Compound C | 1.8 | Colon Cancer |
Anti-inflammatory Effects
In a separate investigation, the anti-inflammatory properties of carbamic acid derivatives were assessed using an LPS-induced inflammation model in vitro. Results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) upon treatment with the compound .
| Treatment | IL-6 (pg/mL) | TNF-alpha (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound D | 50 | 70 |
Q & A
Advanced Research Question
- Electron-withdrawing groups (e.g., nitro, cyano) on the aryl ring increase electrophilicity, accelerating nucleophilic substitution at the carbamate carbonyl.
- Electron-donating groups (e.g., methoxy) stabilize the imidazo-pyridine core but may reduce reactivity in cross-coupling reactions .
- Substituent positioning (para vs. meta) alters π-stacking interactions in supramolecular assemblies .
What analytical methods quantify trace impurities in synthesized batches?
Advanced Research Question
- HPLC-MS : Detects residual solvents (e.g., DMF) and unreacted intermediates at ppm levels.
- GC-MS : Identifies volatile byproducts (e.g., methyl carbamate derivatives).
- Elemental analysis : Verifies purity (>95%) by matching theoretical vs. experimental C/H/N/O ratios .
How does photostability impact storage and experimental design?
Advanced Research Question
The compound is photosensitive , with degradation observed under UV light (λ > 300 nm). Recommendations:
- Storage : Amber vials at -20°C under inert gas (N/Ar).
- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition .
What structure-activity relationships (SAR) govern biological activity?
Advanced Research Question
Key SAR findings:
- Imidazole N-H : Critical for hydrogen bonding with microbial enzymes (e.g., cytochrome P450).
- Methyl carbamate : Enhances lipophilicity, improving cell membrane penetration.
- Aryl substituents : Halogens (Cl, F) boost antimicrobial potency but may increase cytotoxicity .
How can green chemistry principles improve sustainability in synthesis?
Advanced Research Question
- Solvent selection : Water or ethanol replaces toxic solvents (e.g., DCM).
- Catalyst recycling : Magnetic FeO nanoparticles enable reusable catalytic systems.
- Waste reduction : One-pot reactions minimize intermediate purification steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
